molecular formula C19H25N3O3 B2388762 4-butoxy-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide CAS No. 1797340-91-0

4-butoxy-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide

Cat. No.: B2388762
CAS No.: 1797340-91-0
M. Wt: 343.427
InChI Key: YRMHAYCYSLZBML-UHFFFAOYSA-N
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Description

4-butoxy-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C19H25N3O3 and its molecular weight is 343.427. The purity is usually 95%.
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Biological Activity

4-butoxy-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes a butoxy group and a tetrahydropyrano-pyrazole moiety. The molecular formula is C15H20N2O2C_{15}H_{20}N_{2}O_{2} with a molecular weight of approximately 252.33 g/mol. The structure can be depicted as follows:

4 butoxy N 1 methyl 1 4 6 7 tetrahydropyrano 4 3 c pyrazol 3 yl methyl benzamide\text{4 butoxy N 1 methyl 1 4 6 7 tetrahydropyrano 4 3 c pyrazol 3 yl methyl benzamide}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the tetrahydropyrano-pyrazole core and subsequent functionalization to introduce the butoxy and benzamide groups. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Properties

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activities. A study evaluating similar pyrazole derivatives found that certain compounds demonstrated IC50 values in the nanomolar range against various cancer cell lines:

CompoundCell LineIC50 (nM)
4aHEPG2428
4bMCF580
4cNUGC60

These results suggest that modifications in the chemical structure can enhance cytotoxic effects against specific cancer types .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been documented. Compounds similar to this compound have shown efficacy in reducing inflammation markers in vitro, indicating a promising avenue for therapeutic development .

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets. It may inhibit key enzymes involved in cancer proliferation or modulate inflammatory pathways by acting on cytokine production. Further studies are needed to elucidate the precise mechanisms at play.

Case Studies

Several case studies have highlighted the efficacy of related compounds in preclinical models:

  • Study on Pyrazole Derivatives : A study demonstrated that pyrazole derivatives could inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells .
  • Inflammation Model : In animal models of inflammation, compounds structurally related to this compound significantly reduced edema and inflammatory cytokines .

Properties

IUPAC Name

4-butoxy-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-3-4-10-25-15-7-5-14(6-8-15)19(23)20-12-17-16-13-24-11-9-18(16)22(2)21-17/h5-8H,3-4,9-13H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMHAYCYSLZBML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN(C3=C2COCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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